![molecular formula C24H34N4O2 B14445688 7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 73057-72-4](/img/structure/B14445688.png)
7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, often as pigments or enzyme cofactors . This particular compound is characterized by its unique structure, which includes a benzo[g]pteridine core with three methyl groups and an undecyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-step organic reactions. The process often starts with the formation of the pteridine core through cyclization reactions involving pyrimidine and pyrazine derivatives Common reagents used in these reactions include alkyl halides, strong bases, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.
Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens or carbons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions include various substituted pteridines, quinones, and reduced forms of the original compound .
Scientific Research Applications
7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target . Pathways involved include redox reactions and nucleophilic substitutions, which can alter the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione
- 7,8,10-Trimethyl-3-decylbenzo[g]pteridine-2,4(3H,10H)-dione
- 7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-quinone
Uniqueness
7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific substitution pattern and side chain length, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
73057-72-4 |
|---|---|
Molecular Formula |
C24H34N4O2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
7,8,10-trimethyl-3-undecylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C24H34N4O2/c1-5-6-7-8-9-10-11-12-13-14-28-23(29)21-22(26-24(28)30)27(4)20-16-18(3)17(2)15-19(20)25-21/h15-16H,5-14H2,1-4H3 |
InChI Key |
QQFJQDTXMZWUOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCN1C(=O)C2=NC3=C(C=C(C(=C3)C)C)N(C2=NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



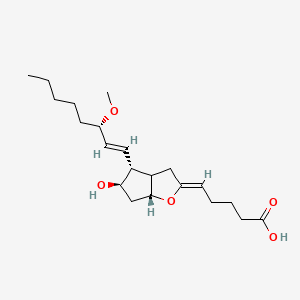

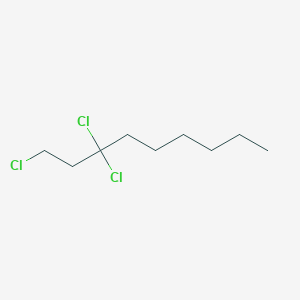
phosphane](/img/structure/B14445631.png)
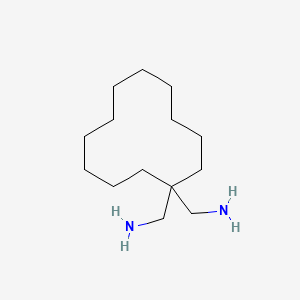
![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione](/img/structure/B14445643.png)
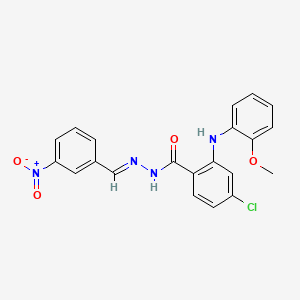
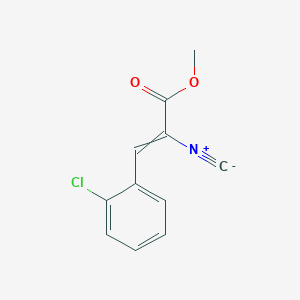

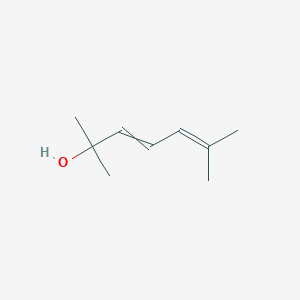
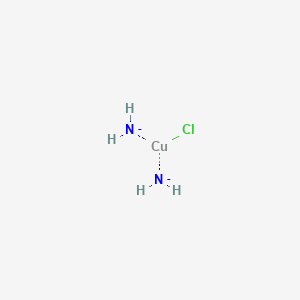
![1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane](/img/structure/B14445665.png)
